REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][O:9][CH2:10]Cl.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH3:8][O:9][CH2:10][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
740 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for about 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
a temperature was increased
|
Type
|
CUSTOM
|
Details
|
a synthesis reaction (see Equation 1 below)
|
Type
|
DISTILLATION
|
Details
|
Next, distilled water
|
Type
|
ADDITION
|
Details
|
was added in a reaction
|
Type
|
ADDITION
|
Details
|
mixed liquid
|
Type
|
CUSTOM
|
Details
|
the synthesis reaction
|
Type
|
EXTRACTION
|
Details
|
to extract an organic phase
|
Type
|
WASH
|
Details
|
Next, the organic phase was washed
|
Type
|
DISTILLATION
|
Details
|
distilled water, about 1 N of NaOH aqueous solution
|
Type
|
DISTILLATION
|
Details
|
distilled water in the stated order
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
Next, the organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |